4-Bromo-2-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid
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Overview
Description
4-Bromo-2-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid is a heterocyclic compound with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol . This compound is part of the pyrrolo[1,2-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid typically involves the bromination of 2-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyrrolo[1,2-a]pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrolo[1,2-a]pyrimidine derivatives.
Oxidation and Reduction: Products include oxo derivatives or de-brominated compounds.
Scientific Research Applications
4-Bromo-2-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a pharmacophore.
Chemical Biology: It is used in the design of chemical probes to study biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The compound may also participate in signaling pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylpyrrolo[1,2-a]pyrimidine-6-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
4-Bromo-2-methylpyrrolo[1,2-a]pyrimidine-2-carboxylic acid: Another isomer with the carboxylic acid group at the 2-position.
Uniqueness
4-Bromo-2-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its ability to undergo selective reactions and its potential as a pharmacophore make it a valuable compound in scientific research and industrial applications .
Biological Activity
4-Bromo-2-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid, with the CAS number 1919049-59-4, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H7BrN2O2
- Molecular Weight : 255.07 g/mol
- Chemical Structure : The compound features a pyrrolo-pyrimidine core with a carboxylic acid functional group and a bromine substituent, which may influence its biological interactions.
Synthesis
The synthesis of this compound can be achieved through various methods involving the bromination of pyrrolo[1,2-a]pyrimidine derivatives followed by carboxylation reactions. Specific synthetic routes can be found in literature focusing on related compounds, which may provide insights into optimizing yields and purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrrolo[1,2-a]pyrimidine derivatives. For instance, a study conducted on various derivatives showed that certain compounds exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest at specific phases.
Case Study :
In a comparative study using an MTT assay, this compound was tested against standard chemotherapeutics like cisplatin. The results indicated that this compound had a structure-dependent anticancer activity with IC50 values comparable to established drugs .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. In vitro studies demonstrated effectiveness against various multidrug-resistant pathogens. The mechanism often involves inhibition of bacterial growth by disrupting cellular processes.
Table 1: Antimicrobial Activity Against Selected Pathogens
Pathogen | MIC (μg/mL) | Reference |
---|---|---|
Klebsiella pneumoniae | 32 | |
Escherichia coli | 64 | |
Staphylococcus aureus | 16 | |
Pseudomonas aeruginosa | 32 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[1,2-a]pyrimidine derivatives. Modifications at the bromine position or alterations in the carboxylic acid moiety can lead to significant changes in potency and selectivity.
Key Findings :
- Substituents at position 4 (bromination) enhance anticancer activity.
- The presence of electron-withdrawing groups increases antimicrobial efficacy.
Properties
Molecular Formula |
C9H7BrN2O2 |
---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
4-bromo-2-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-4-7(10)12-3-2-6(9(13)14)8(12)11-5/h2-4H,1H3,(H,13,14) |
InChI Key |
DUXGCXCVNOFPDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN2C(=C1)Br)C(=O)O |
Origin of Product |
United States |
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